molecular formula C16H24N2O3 B13960415 Benzyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

Benzyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13960415
M. Wt: 292.37 g/mol
InChI Key: CBNBRSIHSUBGRJ-UHFFFAOYSA-N
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Description

Benzyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(1-amino-3-hydroxypropyl)piperidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as protection and deprotection of functional groups, purification by recrystallization or chromatography, and final product isolation .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the hydroxyl group on the piperidine ring enhances its potential for various chemical reactions and biological interactions .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

benzyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c17-14(9-11-19)15-8-4-5-10-18(15)16(20)21-12-13-6-2-1-3-7-13/h1-3,6-7,14-15,19H,4-5,8-12,17H2

InChI Key

CBNBRSIHSUBGRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(CCO)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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